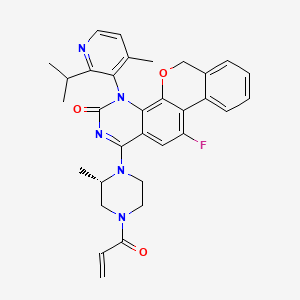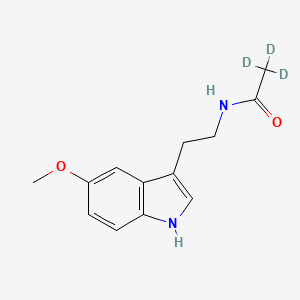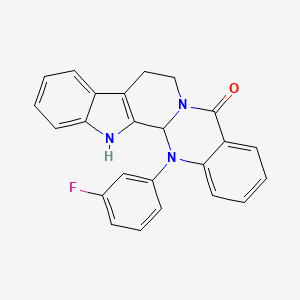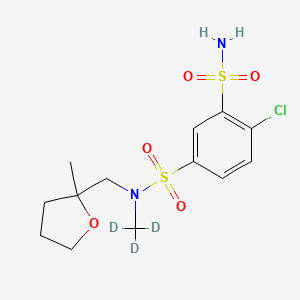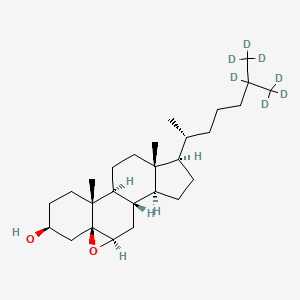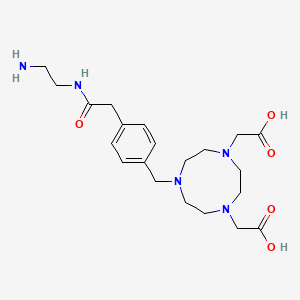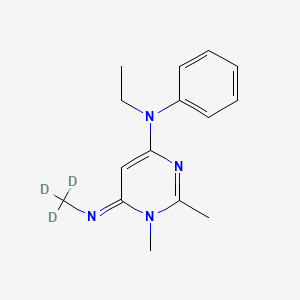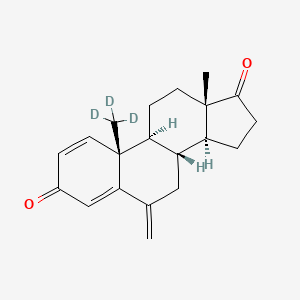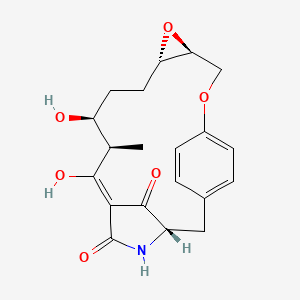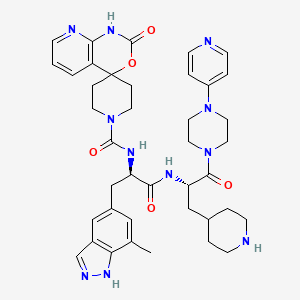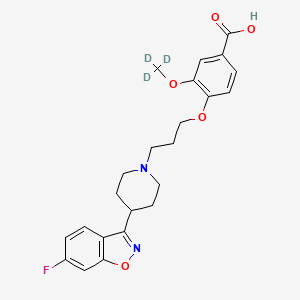
Iloperidone Carboxylic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iloperidone Carboxylic Acid-d3 is a deuterated derivative of Iloperidone, a compound primarily used in the treatment of schizophrenia and bipolar disorder. The molecular formula of this compound is C23H22D3FN2O5, and it has a molecular weight of 431.47 . This compound is used extensively in research, particularly in the field of proteomics.
準備方法
The synthesis of Iloperidone Carboxylic Acid-d3 involves several steps, starting from isonipecotic acid. The synthetic route includes the reaction of isonipecotic acid with acetic anhydride and DMF, followed by the reaction with 3,5-difluorobenzene in the presence of AlCl3
化学反応の分析
Iloperidone Carboxylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Iloperidone Carboxylic Acid-d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It serves as a tool in pharmacokinetic studies to understand the metabolism and distribution of Iloperidone.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions
作用機序
The exact mechanism of action of Iloperidone Carboxylic Acid-d3 is not fully understood. it is believed to exert its effects through antagonism at dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps in modulating neurotransmitter activity, which is crucial in the treatment of schizophrenia and bipolar disorder .
類似化合物との比較
Iloperidone Carboxylic Acid-d3 can be compared with other similar compounds such as:
Risperidone: Another antipsychotic that also targets dopamine and serotonin receptors.
Zonisamide: A benzisoxazole derivative used as an anticonvulsant.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activity
This compound is unique due to its deuterated nature, which makes it particularly useful in research applications where isotopic labeling is required.
特性
分子式 |
C23H25FN2O5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1D3 |
InChIキー |
AXUKEZOJOPXXTB-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


